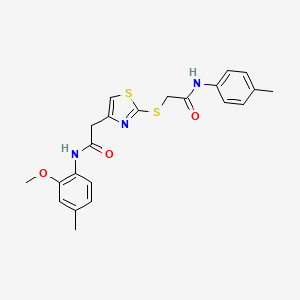

N-(2-methoxy-4-methylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide

Description

Biochemical Significance of Thiazole Derivatives in Medicinal Chemistry

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, has emerged as a cornerstone in drug discovery due to its structural versatility and broad pharmacological profile. The unique electronic configuration of the thiazole ring enables interactions with diverse biological targets, including enzymes, receptors, and nucleic acids. Clinically approved drugs such as ritonavir (antiretroviral), tiazofurin (antineoplastic), and abafungin (antifungal) exemplify the scaffold’s therapeutic relevance. Thiazole derivatives exhibit activities ranging from antimicrobial to neuroprotective effects, often attributed to their ability to modulate oxidative stress, inhibit pathogen-specific enzymes, or disrupt cellular proliferation pathways.

The acetamide moiety, when fused with thiazole, enhances molecular stability and bioavailability by facilitating hydrogen bonding with biological targets. For instance, N-(2-methoxy-4-methylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide integrates a thiazole-acetamide hybrid structure, potentially enabling dual-mode interactions with enzymes like acetylcholinesterase (AChE) or kinase signaling proteins.

Table 1: Clinically Significant Thiazole-Containing Drugs

| Drug Name | Therapeutic Class | Biological Target |

|---|---|---|

| Ritonavir | Antiretroviral | HIV-1 protease |

| Tiazofurin | Anticancer | Inosine monophosphate dehydrogenase |

| Abafungin | Antifungal | Fungal cell membrane |

| Meloxicam | Anti-inflammatory | Cyclooxygenase-2 (COX-2) |

Historical Development of Thiazole-Acetamide Research Paradigms

The synthesis of thiazole derivatives dates to the late 19th century, with Arthur Hantzsch and Theodor Weidel pioneering condensation reactions between α-haloketones and thioamides. Early work focused on structural elucidation, but the 20th century saw a shift toward bioactivity exploration. The discovery of penicillin (1940s), which contains a β-lactam-thiazolidine fused ring, marked a turning point in recognizing thiazoles’ antimicrobial potential.

In the 1980s, advancements in Appel’s salt synthesis (4,5-dichloro-1,2,3-dithiazolium chloride) enabled efficient functionalization of thiazole rings, paving the way for acetamide-thiazole hybrids. Recent methodologies, such as microwave-assisted cyclization and transition-metal-catalyzed cross-coupling, have streamlined the production of complex derivatives like This compound .

Table 2: Key Milestones in Thiazole-Acetamide Research

| Year | Milestone | Contributors |

|---|---|---|

| 1887 | First synthesis of thiazole derivatives | Hantzsch and Weidel |

| 1945 | Exploration of aminothiazole syntheses | Ganapathi and Venkataraman |

| 1985 | Development of Appel’s salt methodology | Appel et al. |

| 2023 | Thiazole salt AChE inhibitors for Alzheimer’s | Li et al. |

Position of this compound Within Contemporary Pharmacological Research

This compound represents a strategic fusion of three pharmacophoric elements:

- Thiazole core : Facilitates π-π stacking with aromatic residues in enzyme active sites.

- Acetamide linker : Enhances solubility and mediates hydrogen-bond interactions.

- Methoxy and p-tolyl groups : Improve lipophilicity for blood-brain barrier penetration, as evidenced in related thiazole-based AChE inhibitors.

Current studies emphasize its potential in neurodegenerative and oncological contexts. For example, structural analogs have demonstrated AChE inhibition (IC₅₀ values < 100 nM) and antiproliferative effects against glioblastoma cells. The compound’s thioether bridge may also confer antioxidant properties, mitigating oxidative stress in neuronal tissues.

Research Questions and Theoretical Foundations

Key unresolved questions include:

- Synthetic optimization : Can greener solvents or catalyst-free conditions improve yield and scalability (current methods rely on toxic reagents like disulfur dichloride)?

- Structure-activity relationships (SAR) : How do substituents at the 2-methoxy-4-methylphenyl group influence target selectivity?

- Disease targeting : Is the compound’s brain exposure sufficient for central nervous system applications, as suggested by prodrug strategies in thiamine disulfide derivatives?

Theoretical frameworks draw from molecular docking studies predicting high affinity for AChE’s peripheral anionic site and quantitative structure-activity relationship (QSAR) models correlating logP values with antimicrobial potency.

Properties

IUPAC Name |

N-(2-methoxy-4-methylphenyl)-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3S2/c1-14-4-7-16(8-5-14)23-21(27)13-30-22-24-17(12-29-22)11-20(26)25-18-9-6-15(2)10-19(18)28-3/h4-10,12H,11,13H2,1-3H3,(H,23,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFIUCAWAKVLLAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=C(C=C(C=C3)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxy-4-methylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a compound that has garnered interest due to its potential biological activities, particularly in the field of cancer research. This article explores the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be described by the following molecular formula: C_{17}H_{20}N_{2}O_{3}S. Its structure includes a thiazole moiety, which is often associated with various biological activities, including anticancer effects.

Anticancer Properties

Research indicates that derivatives of thiazole compounds exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms:

- Inhibition of Kinases : Many thiazole derivatives inhibit key kinases involved in cancer cell signaling pathways. For example, studies have demonstrated that certain thiazole compounds can inhibit VEGFR-2 and AKT pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .

- Induction of Apoptosis : The compound's ability to induce apoptosis has been highlighted in studies involving various cancer cell lines. The mechanism often involves the activation of caspase pathways, which are crucial for programmed cell death .

- Cell Cycle Arrest : Evidence suggests that thiazole derivatives can cause cell cycle arrest at specific phases, further contributing to their anticancer effects .

Study 1: Antiproliferative Activity

A study assessed the antiproliferative activity of several thiazole derivatives against human cancer cell lines (e.g., HepG2 liver carcinoma and PC-3 prostate carcinoma). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating potent anticancer activity compared to standard chemotherapeutics like doxorubicin .

| Compound | IC50 (HepG2) | IC50 (PC-3) |

|---|---|---|

| 4c | 0.075 µM | 4.60 µM |

| 3b | 0.126 µM | 6.96 µM |

Study 2: Structure Activity Relationship (SAR)

An investigation into the SAR of thiazole derivatives revealed that modifications to the thiazole ring significantly impacted biological activity. Compounds with electron-donating groups showed enhanced inhibitory effects on tumor growth, while bulky substituents decreased potency .

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of thiazole compounds, including N-(2-methoxy-4-methylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide, exhibit promising anticancer properties. The mechanism of action often involves the inhibition of key signaling pathways associated with cancer cell proliferation.

Case Studies

A study evaluated the antiproliferative activity of thiazole derivatives on liver (HepG2) and prostate (PC-3) cancer cell lines. The results indicated that specific derivatives showed IC50 values in the low micromolar range, demonstrating significant cytotoxic effects compared to standard chemotherapeutics like doxorubicin .

Antibacterial Properties

This compound has also been studied for its antibacterial effects. The thiazole ring structure is known for its ability to interact with bacterial enzymes, potentially leading to cell death.

Case Studies

In vitro studies have reported that certain thiazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a derivative showed a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as a new antibacterial agent .

| Compound | Bacteria Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Thiazole Derivative | Staphylococcus aureus | 15 | |

| Thiazole Derivative | Escherichia coli | 30 |

Antioxidant Activity

The antioxidant properties of this compound have garnered attention due to their potential in preventing oxidative stress-related diseases.

Case Studies

Research has demonstrated that certain thiazole derivatives exhibit strong antioxidant activity in various assays, such as DPPH and ABTS radical scavenging tests .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound shares a thiazole-acetamide core with several analogs (–6, 8). Key structural differences lie in the substituents on the phenyl rings and thiazole/thiazolidinone systems:

Key Observations :

- The 2-methoxy-4-methylphenyl substituent on the acetamide nitrogen is bulkier than the 4-methoxyphenyl or 4-fluorophenyl groups in compounds, which may influence steric hindrance during synthesis .

Key Observations :

- Electron-withdrawing groups (e.g., nitro in Compound 12) correlate with lower yields (53%), likely due to reduced nucleophilicity .

- Bulkier substituents (e.g., sulfamoylphenyl in compounds) achieve high yields (up to 91%) but require optimized conditions (e.g., S-alkylation in basic media) .

- The target compound’s thioether linkage and p-tolylamino group may necessitate specialized reagents (e.g., α-halogenated ketones), as seen in .

Physicochemical and Spectral Properties

Melting Points :

- The target compound’s methoxy and methyl groups may elevate its melting point compared to simpler analogs (e.g., 155–187°C in ), but direct data is unavailable.

- Quinazolinone derivatives with sulfamoyl groups () show exceptionally high melting points (up to 315.5°C), attributed to strong intermolecular hydrogen bonding .

Spectral Data :

- IR Spectroscopy : Thioether (C–S) and amide (C=O) stretches in the target compound would align with (1247–1255 cm⁻¹ for C=S; 1663–1682 cm⁻¹ for C=O) .

- NMR: The p-tolylamino group would produce distinct aromatic protons (δ 6.5–7.5 ppm) and a singlet for the methyl group (δ 2.3 ppm), similar to ’s dichlorophenyl signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.